molecular formula C42H58O6 B7942791 all-trans-Fucoxanthin

all-trans-Fucoxanthin

Cat. No. B7942791
M. Wt: 658.9 g/mol
InChI Key: SJWWTRQNNRNTPU-BWRPRJLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

All-trans-Fucoxanthin is a useful research compound. Its molecular formula is C42H58O6 and its molecular weight is 658.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality all-trans-Fucoxanthin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about all-trans-Fucoxanthin including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacological Benefits : Fucoxanthin demonstrates significant potential in nutraceutical and pharmaceutical applications, particularly in disease management and health improvement. It shows promising effects against cancer, inflammation, oxidative stress, nervous system disorders, obesity, liver, diabetic, kidney, cardiac, skin, respiratory diseases, and microbial infections. However, more clinical research is needed for its broader application (Mohibbullah et al., 2022).

  • Cancer Cell Growth Inhibition : All-trans Fucoxanthin, along with its isomers, has been shown to inhibit the growth of various cancer cells, including human leukemia, colon cancer, and prostate cancer cells. The isomers of fucoxanthin exhibit different levels of antiproliferative effects, with some being more potent than others (Nakazawa et al., 2009).

  • Extraction and Commercialization : The extraction, purification, and stabilization of fucoxanthin for commercialization in the nutraceutical, cosmetic, and pharmacological industries are significant areas of study. Techniques like High-Performance Liquid Chromatography and Nuclear Magnetic Resonance are used for its quantification and identification. The stability of fucoxanthin in different forms is crucial for its industrial application (Lourenço-Lopes et al., 2020).

  • Neuroprotective Effects : Fucoxanthin has shown potential in protecting against methamphetamine-induced neurotoxicity. It appears to act by inhibiting reactive oxygen species and neuronal apoptosis, and it may increase the nuclear translocation of nuclear factor-erythroid 2-related factor 2, a key player in antioxidant defense (Wei et al., 2021).

  • Blood Glucose Regulation : Fucoxanthin may influence blood glucose transport, potentially offering a regulatory effect on blood glucose levels. This suggests its use in managing conditions like diabetes (Cao et al., 2018).

  • Antioxidant Mechanisms in Skin Cells : In human keratinocytes, fucoxanthin enhances the level of reduced glutathione, an important antioxidant, through the Akt/nuclear factor-erythroid 2-related pathway (Zheng et al., 2014).

properties

InChI

InChI=1S/C42H58O6/c1-29(18-14-19-31(3)22-23-37-38(6,7)26-35(47-33(5)43)27-40(37,10)46)16-12-13-17-30(2)20-15-21-32(4)36(45)28-42-39(8,9)24-34(44)25-41(42,11)48-42/h12-22,34-35,44,46H,24-28H2,1-11H3/b13-12+,18-14+,20-15+,29-16+,30-17+,31-19+,32-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWWTRQNNRNTPU-BWRPRJLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)CC12C(CC(CC1(O2)C)O)(C)C)/C=C/C=C(\C)/C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H58O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fucoxanthin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002741
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

all-trans-Fucoxanthin

CAS RN

3351-86-8
Record name Fucoxanthin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002741
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

168 °C
Record name Fucoxanthin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002741
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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